

Synergistic Effect of Amikacin Sulfate with Piperacillin: A Comparative Guide

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Compound of Interest

Compound Name: Amikacin Sulfate

Cat. No.: B1667094

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The combination of **amikacin sulfate**, an aminoglycoside antibiotic, and piperacillin, a β -lactam antibiotic, has demonstrated a significant synergistic effect against a variety of bacterial pathogens, particularly multidrug-resistant strains. This guide provides an objective comparison of the combination's performance with individual therapies, supported by experimental data from in vitro and clinical studies. The primary mechanism behind this synergy lies in piperacillin's ability to disrupt the bacterial cell wall, which in turn facilitates the intracellular uptake of amikacin, leading to enhanced bactericidal activity.^[1]

Quantitative Performance Analysis

The following tables summarize quantitative data from key experiments, highlighting the enhanced efficacy of the amikacin-piperacillin combination.

In Vitro Synergy: Checkerboard Assay

The Fractional Inhibitory Concentration Index (FICI) is a key metric from checkerboard assays used to define the nature of antibiotic interactions. A FICI of ≤ 0.5 indicates synergy.

Bacterial Strain	Amikacin MIC (µg/mL)	Piperacillin/Tazobactam MIC (µg/mL)	Amikacin MIC in Combination (µg/mL)	Piperacillin/Tazobactam MIC in Combination (µg/mL)	FICI	Interaction
Escherichia coli	Sensitive	Resistant	-	-	0.5	Synergy[2]
Klebsiella pneumoniae	Sensitive	Resistant	-	-	0.5	Synergy[2]
Pseudomonas aeruginosa	0.5 - 4	4/4 - 512/4	-	-	Not specified, but synergy was noted in 42% of isolates[3]	Synergy[3]

Note: Specific MICs in combination were not detailed in the source, but the resulting FICI indicated synergy.

In Vitro Efficacy: Time-Kill Curve Analysis against Multidrug-Resistant Escherichia coli

This table presents data from a hollow fiber infection model, illustrating the bactericidal activity of the antibiotics over 24 hours.

Treatment	Initial Inoculum (log10 CFU/mL)	Bacterial Count at 24h (log10 CFU/mL)	Reduction in Bacterial Load (log10 CFU/mL)	Emergence of Resistance
Piperacillin-Tazobactam Monotherapy	~7	>8 (regrowth)	Initial ~2-4 log10 reduction followed by extensive regrowth	Yes
Amikacin Monotherapy	~7	>8 (regrowth)	Initial ~1-4 log10 reduction followed by rapid regrowth	Yes
Piperacillin-Tazobactam + Amikacin	~7	Undetectable	~4-5	No
Meropenem Monotherapy (Comparator)	~7	Undetectable	~4-5	No

Data synthesized from studies using a hollow fiber infection model against ESBL-producing E. coli.[1][4]

Experimental Protocols

Checkerboard Assay for Synergy Testing

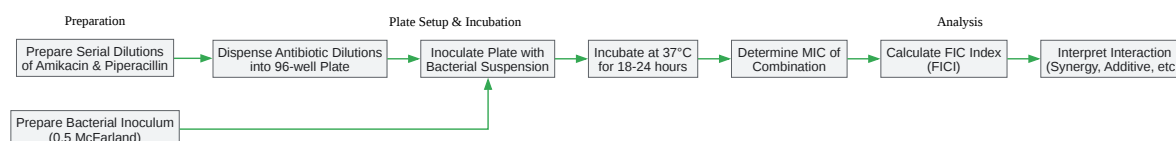
The checkerboard assay is a common in vitro method to assess antibiotic synergy.

Methodology:

- Preparation of Antibiotics: Stock solutions of amikacin and piperacillin are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

- **Inoculum Preparation:** A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of a 96-well microtiter plate.
- **Plate Setup:** The antibiotic dilutions are dispensed into the microtiter plate. Amikacin is typically diluted along the y-axis (rows), and piperacillin is diluted along the x-axis (columns), creating a matrix of different concentration combinations.
- **Inoculation and Incubation:** Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
- **Data Analysis:** The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction using the following formulas:
 - $\text{FIC of Amikacin} = (\text{MIC of Amikacin in combination}) / (\text{MIC of Amikacin alone})$
 - $\text{FIC of Piperacillin} = (\text{MIC of Piperacillin in combination}) / (\text{MIC of Piperacillin alone})$
 - $\text{FIC Index (FICI)} = \text{FIC of Amikacin} + \text{FIC of Piperacillin}$

An FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 is considered additive or indifferent, and > 4.0 suggests antagonism.



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Workflow for the checkerboard synergy assay.

Time-Kill Curve Analysis

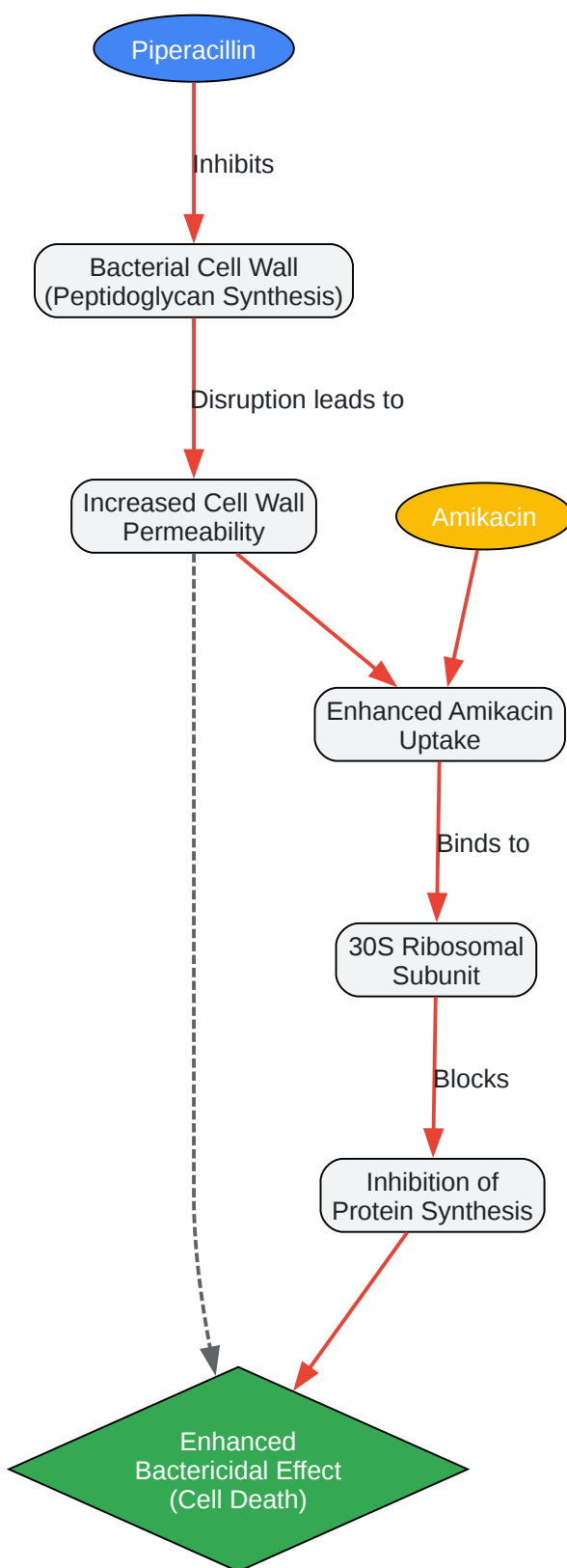
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.

Methodology:

- **Preparation:** Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 10^5 to 10^7 CFU/mL in fresh broth.
- **Exposure:** The bacterial suspension is exposed to amikacin alone, piperacillin alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
- **Sampling:** Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
- **Quantification:** The collected samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
- **Data Analysis:** The \log_{10} CFU/mL is plotted against time for each treatment condition. Synergy is typically defined as a ≥ 2 - \log_{10} decrease in CFU/mL by the combination at 24 hours compared with the most active single agent.

Mechanism of Synergistic Action

The synergistic relationship between piperacillin and amikacin is primarily a result of their complementary mechanisms of action against bacterial cells.



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Proposed mechanism of amikacin and piperacillin synergy.

Piperacillin, a β -lactam antibiotic, inhibits the synthesis of the bacterial cell wall. This disruption of the peptidoglycan layer creates pores and increases the permeability of the outer membrane, facilitating the entry of amikacin into the periplasmic space and subsequently into the cytoplasm. Once inside, amikacin inhibits protein synthesis by binding to the 30S ribosomal subunit. This dual action leads to a more potent bactericidal effect than either agent alone.^[1]

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